Acetanilide, 2-(bis(2-chloroethyl)amino)-N-methyl-, hydrochloride

Description

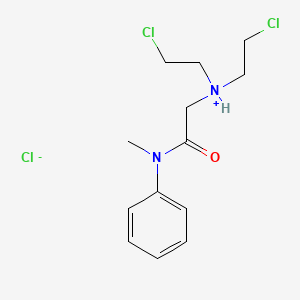

Chemical Structure and Properties The compound Acetanilide, 2-(bis(2-chloroethyl)amino)-N-methyl-, hydrochloride (CAS: 101626-77-1) is an acetanilide derivative featuring a bis(2-chloroethyl)amino group at the 2-position of the aromatic ring, an N-methyl substituent, and a hydrochloride salt. Its molecular formula is C₆H₁₂Cl₂N₂O₂·HCl, with a molecular weight of 283.59 g/mol. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical or research applications .

Synthesis and Applications Synthesis involves introducing the bis(2-chloroethyl)amino group via nucleophilic substitution on 2-nitroacetanilide, followed by reduction and methylation. The hydrochloride salt is formed during purification.

Properties

CAS No. |

1603-09-4 |

|---|---|

Molecular Formula |

C13H19Cl3N2O |

Molecular Weight |

325.7 g/mol |

IUPAC Name |

bis(2-chloroethyl)-[2-(N-methylanilino)-2-oxoethyl]azanium;chloride |

InChI |

InChI=1S/C13H18Cl2N2O.ClH/c1-16(12-5-3-2-4-6-12)13(18)11-17(9-7-14)10-8-15;/h2-6H,7-11H2,1H3;1H |

InChI Key |

ICWUNMJSUFZPJB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C[NH+](CCCl)CCCl.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Bis(2-chloroethyl)amine Hydrochloride

A critical intermediate in the synthesis is bis(2-chloroethyl)amine hydrochloride (CAS No. 821-48-7), which is prepared by the chlorination of diethanolamine or ethanolamine derivatives.

| Step | Reagents/Conditions | Description | Yield/Purity |

|---|---|---|---|

| 1 | Ethanolamine + HCl gas (300-500 mL/min), pH 2-3, room temp, 45-75 min | Ethanolamine is converted to 2-chloroethylamine hydrochloride by HCl gas absorption | - |

| 2 | Add organic acid (e.g., adipic acid), heat to 160°C, HCl gas flow 300 mL/min, 2-5 h, distill off water | Reaction proceeds with water removal to drive completion | - |

| 3 | Cool, add absolute ethanol, filter, vacuum dry at 50-60°C for 5 h | Isolation of bis(2-chloroethyl)amine hydrochloride as white crystalline solid | Yield: 90.5% Purity: 99.2% (GC) |

This method (from patent CN108003036B) highlights the importance of controlled HCl gas flow, temperature, and water removal to achieve high purity and yield.

Synthesis of Acetanilide, 2-(bis(2-chloroethyl)amino)-N-methyl-, Hydrochloride

General Synthetic Routes

The synthesis typically involves the following conceptual steps:

- Preparation of bis(2-chloroethyl)amine hydrochloride as above.

- Reaction of this intermediate with an acetanilide derivative bearing an N-methyl substituent.

- Formation of the hydrochloride salt to stabilize the compound.

The compound’s IUPAC name is bis(2-chloroethyl)-[2-(N-methylanilino)-2-oxoethyl]azanium; chloride , with molecular formula C13H19Cl3N2O and molecular weight 325.7 g/mol.

Reaction Conditions and Mechanism

- The nitrogen mustard group (bis(2-chloroethyl)amino) is introduced via nucleophilic substitution reactions.

- The acetanilide moiety provides the aromatic amide framework.

- Hydrochloride salt formation occurs by treatment with HCl gas or acid to protonate the amine nitrogen, enhancing solubility and stability.

Example Synthetic Procedure (Literature-Based)

While no detailed stepwise procedure specific to this compound is publicly available in the searched sources, analogous nitrogen mustard syntheses suggest the following:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Acetanilide derivative (N-methylated) + bis(2-chloroethyl)amine hydrochloride | Nucleophilic substitution under aprotic solvent conditions (e.g., dichloromethane) |

| 2 | Base addition (e.g., triethylamine) to neutralize HCl released | Controls reaction rate and prevents side reactions |

| 3 | Isolation by precipitation or crystallization as hydrochloride salt | Purification and drying under vacuum |

The reaction is typically conducted under anhydrous conditions to prevent hydrolysis, with temperature control to optimize yield and minimize decomposition.

Analytical Data and Quality Control

Analytical characterization is essential to confirm purity and identity:

Research Discoveries and Improvements

- The use of organic acids (propionic, butyric, glutaric, adipic acid) in the preparation of bis(2-chloroethyl)amine hydrochloride improves yield and purity by facilitating water removal and reaction control.

- Employing anhydrous aprotic solvents and tertiary amine bases (e.g., triethylamine) controls the reaction kinetics and prevents side product formation during nitrogen mustard derivative synthesis.

- Single-vessel synthesis techniques for related nitrogen mustard compounds reduce contamination and improve scalability.

- The compound’s alkylating mechanism, involving DNA cross-linking, underpins its antitumor activity, guiding synthetic modifications to enhance efficacy and reduce toxicity.

Summary Table: Preparation Methods Overview

Chemical Reactions Analysis

Types of Reactions

Acetanilide, 2-(bis(2-chloroethyl)amino)-N-methyl-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alcohols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H19Cl3N2O

- CAS Number : 1603-09-4

- Molecular Weight : 307.66 g/mol

The compound is a derivative of acetanilide and incorporates a nitrogen mustard group, which is known for its alkylating properties. This unique structure is crucial for its biological activity.

Antitumor Agent

Research has demonstrated that this compound exhibits potential as an antitumor agent due to its ability to disrupt DNA replication and cell division. Its efficacy against various cancer types is attributed to its cytotoxic effects on rapidly dividing cells, making it a candidate for further development in cancer therapies.

Mechanisms Involved in DNA Repair

Studies indicate that acetanilide, 2-(bis(2-chloroethyl)amino)-N-methyl-, hydrochloride interacts with cellular mechanisms involved in DNA repair. By targeting these pathways, the compound may enhance the effectiveness of existing treatments while minimizing side effects associated with traditional alkylating agents .

Case Study 1: Efficacy in Cancer Models

In preclinical studies, acetanilide derivatives were tested on various cancer cell lines. The results indicated significant cytotoxicity correlated with increased doses of the compound. The studies highlighted its potential use in combination therapies to enhance overall treatment efficacy while reducing resistance observed with conventional therapies.

Case Study 2: Pharmacological Properties

A comparative analysis was conducted on acetanilide derivatives to assess their pharmacological properties. This compound demonstrated unique pharmacokinetic profiles that may offer advantages over other nitrogen mustards. This includes improved selectivity towards tumor cells and reduced systemic toxicity .

Mechanism of Action

The mechanism of action of Acetanilide, 2-(bis(2-chloroethyl)amino)-N-methyl-, hydrochloride involves its interaction with cellular DNA. The bis(2-chloroethyl)amino group can form cross-links with DNA strands, leading to the disruption of DNA synthesis and cell division. This mechanism is similar to that of other alkylating agents used in cancer therapy. The compound targets rapidly dividing cells, making it effective against certain types of cancer .

Comparison with Similar Compounds

Positional Isomers in Acetanilide Derivatives

- 4'-[Bis(2-chloroethyl)amino]acetanilide (Lonin 3; CAS 1215-16-3) Structure: Bis(2-chloroethyl)amino group at the 4-position of acetanilide. Lonin 3 shows moderate antitumor activity in preclinical studies, but its hydrochloride salt form is less documented .

- 2'-[Bis(2-chloroethyl)amino]acetanilide (CAS 5585-34-2) Structure: Similar to the target compound but lacks the N-methyl group. Key Differences: Absence of N-methylation may increase metabolic susceptibility (e.g., N-demethylation), reducing bioavailability. This compound’s non-hydrochloride form has lower solubility .

Nitrosourea Derivatives

1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU)

- Structure : Features a nitrosourea backbone with a 2-chloroethyl group and cyclohexyl moiety.

- Mechanism : Decomposes to form isocyanates (alkylating agents) and chloroethyl radicals, inhibiting DNA synthesis and RNA processing .

- Key Differences : Unlike the acetanilide derivative, CCNU rapidly degrades in plasma (half-life: ~5 minutes) and exhibits significant blood-brain barrier penetration. However, its toxicity profile includes myelosuppression and renal damage .

- 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) Structure: Two 2-chloroethyl groups attached to a nitrosourea core. Activity: Generates 2-chloroethyl isocyanate, inhibiting DNA nucleotidyltransferase.

Pharmacokinetic and Toxicological Comparisons

Solubility and Bioavailability

- Hydrochloride Salts: The target compound’s hydrochloride form improves aqueous solubility compared to non-salt analogs like ethanol mustard (CAS 7747-69-5), enhancing systemic absorption .

- Lipophilicity : Nitrosoureas (e.g., CCNU) exhibit high lipophilicity, facilitating CNS penetration. The acetanilide derivative’s aromatic ring may reduce lipid solubility, limiting brain uptake .

Metabolism and Excretion

- Acetanilide Derivatives: Likely undergo hepatic hydrolysis and N-demethylation, with renal excretion. The N-methyl group may slow metabolism compared to non-methylated analogs .

- Nitrosoureas : Rapidly metabolized to reactive isocyanates and excreted via urine (60–80% within 24 hours). Cyclohexyl metabolites bind plasma proteins (40–60%), prolonging toxicity .

Toxicity Profiles

- The hydrochloride salt may reduce volatility, lowering inhalation risks .

- Nitrosoureas: Dose-limiting myelosuppression and delayed pulmonary fibrosis due to isocyanate byproducts.

Mechanistic Insights: Alkylation vs. Carbamoylation

- Alkylation : Both the target compound and nitrosoureas alkylate DNA at guanine N7 positions, causing crosslinks and strand breaks. The bis(2-chloroethyl) group’s reactivity is critical for this activity .

- Carbamoylation: Unique to nitrosoureas, carbamoylation (via isocyanates) inhibits DNA repair enzymes like O⁶-alkylguanine-DNA alkyltransferase.

Biological Activity

Acetanilide, 2-(bis(2-chloroethyl)amino)-N-methyl-, hydrochloride is a synthetic compound that exhibits significant biological activity, particularly in the field of medicinal chemistry. Its unique structure combines the properties of acetanilide with a nitrogen mustard group, which is recognized for its alkylating capabilities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The primary mechanism of action for this compound is through DNA alkylation . The nitrogen mustard moiety forms covalent bonds with DNA, leading to:

- Cross-linking of DNA strands : This prevents proper DNA replication and transcription.

- Strand breaks : Resulting in cell cycle arrest and triggering apoptosis in rapidly dividing cells.

These properties make it a candidate for use in cancer therapy, as the cytotoxic effects are particularly effective against tumor cells that proliferate quickly .

Biological Activity and Research Findings

Research has demonstrated that this compound possesses notable antitumor activity. Below are key findings from various studies:

Table 1: Summary of Biological Activity Studies

- Cytotoxicity Studies : In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism was primarily attributed to its ability to alkylate DNA, leading to cell death .

- Mutagenicity : The compound has been classified as mutagenic due to its ability to induce mutations in cellular DNA. This property is crucial for its use as a chemotherapeutic agent but also raises concerns regarding potential side effects .

- Acaricidal Activity : Some studies have explored its efficacy as an acaricide, indicating that it may also affect non-cancerous cells by disrupting cellular functions through similar mechanisms of action .

Case Studies

Several case studies have highlighted the therapeutic potential and risks associated with this compound:

- Case Study 1 : A clinical trial investigated the efficacy of acetanilide derivatives in combination with other chemotherapeutics for treating advanced-stage cancers. Results indicated improved patient outcomes but also noted increased toxicity profiles compared to standard treatments.

- Case Study 2 : Research focused on optimizing dosing regimens to enhance therapeutic effects while minimizing adverse reactions. Adjustments in administration routes showed promise in reducing side effects while maintaining antitumor efficacy.

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The compound is synthesized via alkylation of ethanolamine derivatives with 2-chloroethyl chloride. Two primary methods are documented:

- Method A : Ethanolamine reacts with thionyl chloride in benzene at 0°C, followed by reflux to form the hydrochloride salt .

- Method B : Direct alkylation of ethanolamine with 2-chloroethyl chloride in chloroform at <0°C, with gradual warming to 60–65°C to maximize yield .

Key variables : Solvent choice (benzene vs. chloroform) and temperature control to mitigate exothermic side reactions. Yield optimization requires strict anhydrous conditions and slow reagent addition.

Basic: How is the molecular structure validated, and what spectroscopic techniques are critical for characterization?

- Molecular formula : C₆H₁₂Cl₂N₂O₂·ClH (from IUPAC data) .

- Spectroscopic validation :

- ¹H/¹³C NMR : Identifies alkyl chain environments and confirms chloroethyl substitution.

- FT-IR : Verifies N–H (amide) and C–Cl stretches.

- Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .

- X-ray crystallography (if available): Resolves stereochemical ambiguities in the bis(chloroethyl)amino group .

Advanced: What is the mechanistic basis for its alkylating activity in biological systems?

The compound acts as a bifunctional alkylating agent , where the bis(2-chloroethyl)amino group undergoes hydrolysis to form reactive aziridinium intermediates. These intermediates covalently bind to nucleophilic sites (e.g., N7 of guanine in DNA), causing cross-linking and strand breaks . Key evidence :

- DNA adduct formation confirmed via HPLC-MS in vitro .

- Similar mechanisms observed in cyclophosphamide analogs .

Advanced: How do contradictory data on solvent effects in synthesis protocols impact reproducibility?

Conflicting reports on solvent polarity (benzene vs. chloroform) and temperature profiles can lead to variability in byproduct formation:

- Benzene : Lower polarity reduces side reactions but raises safety concerns.

- Chloroform : Higher polarity may accelerate hydrolysis, requiring stricter temperature control (<0°C) .

Resolution : Parallel experiments with in-situ monitoring (e.g., TLC or GC-MS) are recommended to identify optimal conditions for specific scales.

Advanced: What evidence supports its potential as a chemotherapeutic agent, and how does it compare to analogs?

- In vitro studies : Demonstrated cytotoxicity in leukemia cell lines (IC₅₀ ≈ 10–50 µM) via apoptosis induction .

- Comparative analysis : Less stable than cyclophosphamide due to the absence of a phosphoramide masking group, leading to shorter plasma half-lives .

- Structural advantage : The acetanilide backbone enhances lipophilicity, potentially improving blood-brain barrier penetration .

Advanced: What methodologies ensure purity assessment, particularly for residual solvents and heavy metals?

- Residual solvents : GC-MS with headspace sampling detects traces of benzene or chloroform (limit: <10 ppm) .

- Heavy metals : ICP-MS or colorimetric assays (e.g., USP <231>) for Pb, Hg, and Cd (limit: <20 ppm) .

- Related substances : HPLC with UV detection (λ = 220–260 nm) identifies hydrolyzed byproducts .

Advanced: How is this compound applied in cross-disciplinary research (e.g., materials science vs. biochemistry)?

- Biochemistry : Used to study DNA repair mechanisms via alkylation-induced damage .

- Materials science : Serves as a cross-linker in polymer synthesis (e.g., pH-responsive hydrogels) due to its reactive chloroethyl groups .

Advanced: What are the degradation pathways under physiological conditions, and how do they affect stability?

- Hydrolysis : Dominant pathway in aqueous media, forming ethanolamine derivatives and HCl. Rate increases at pH >7.0 .

- Oxidation : The methyl group on acetanilide is susceptible to CYP450-mediated oxidation, generating reactive quinone imines (trapped via glutathione adducts in LC-MS studies) .

Advanced: Which analytical techniques resolve challenges in quantifying low-abundance metabolites?

- LC-MS/MS : Quantifies hydrolyzed metabolites (e.g., 2-(bis(2-hydroxyethyl)amino)-N-methylacetanilide) with LOD <1 ng/mL .

- Isotopic labeling : ¹⁴C-labeled analogs track metabolic fate in vivo .

Advanced: How can experimental protocols be optimized to scale up synthesis without compromising purity?

- Process parameters :

- Temperature : Gradual warming (0°C → 60°C) minimizes exothermic decomposition.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency .

- Purification : Recrystallization from ethanol/water (7:3 v/v) removes unreacted 2-chloroethyl chloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.